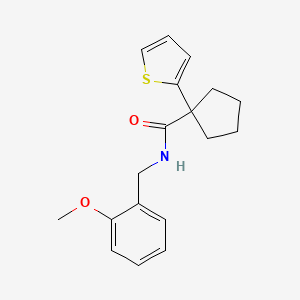

![molecular formula C19H16ClN5O2S B2810783 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 900010-92-6](/img/structure/B2810783.png)

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Characterization

Research has focused on synthesizing and characterizing novel compounds with similar structures to N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide. These compounds are often heterocyclic, incorporating elements like oxazole, pyrazoline, pyridine, and thieno-pyridine into their structures. Their synthesis involves various analytical techniques such as FT-IR, NMR, and mass spectrometry, ensuring precise structural elucidation (Katariya, Vennapu, & Shah, 2021), (Elneairy, 2006).

Antimicrobial and Anticancer Activities

Compounds structurally related to the queried chemical have shown promising antimicrobial and anticancer activities. Studies have demonstrated their efficacy against various pathogenic strains and cancer cell lines, indicating their potential in pharmaceutical applications as agents to combat microbes and cancer (Katariya, Vennapu, & Shah, 2021), (Hafez, El-Gazzar, & Zaki, 2016).

Heterocyclic Chemistry and Material Science

The synthesis of these compounds often results in complex heterocyclic structures, which can be significant in the field of material science. Their molecular structure, including factors like crystal packing and conformational properties, can be critically important for the development of new materials with specific optical and electronic properties (Quiroga et al., 1999), (Zedan, El-Taweel, & El-Menyawy, 2020).

Catalysis and Chemical Reactions

Certain compounds, structurally related to the query, have been used to catalyze chemical reactions, suggesting potential utility in synthetic chemistry. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand in copper-catalyzed coupling reactions, indicating its role in facilitating complex organic syntheses (Chen, Li, Xu, & Ma, 2023).

Wirkmechanismus

Target of Action

The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key biochemical pathway responsible for cellular respiration and energy production.

Mode of Action

The compound acts as an inhibitor of the mitochondrial cytochrome-bc1 complex . By binding to this complex, it disrupts the normal flow of electrons within the electron transport chain. This disruption inhibits the production of ATP, the primary energy currency of the cell, leading to cell death .

Biochemical Pathways

The affected pathway is the electron transport chain (ETC), a series of protein complexes located within the mitochondria . The ETC is responsible for the oxidative phosphorylation process, which generates the majority of the cell’s ATP. By inhibiting the cytochrome-bc1 complex, the compound disrupts the ETC, leading to a decrease in ATP production and ultimately cell death .

Pharmacokinetics

As a fungicide, it is likely to have been designed for optimal absorption and distribution within the fungal organism, while minimizing metabolism and excretion to prolong its action .

Result of Action

The primary result of the compound’s action is the inhibition of ATP production , leading to cell death . This makes it effective as a fungicide, as it disrupts the energy production of fungal cells, leading to their death .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can be influenced by the pH of the environment, temperature, and the presence of other chemicals . .

Eigenschaften

IUPAC Name |

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2S/c20-13-2-1-3-14(8-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-4-6-21-7-5-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAUSWMMWZYFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)